molecular formula C11H18Cl2N2 B2927884 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1189943-91-6

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B2927884
CAS No.: 1189943-91-6
M. Wt: 249.18
InChI Key: VEXXVSPVTXFRAT-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS 1189943-91-6) is a chemical reagent intended for research applications as a molecular building block. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is highly valued in medicinal chemistry for its three-dimensional, non-planar structure and the stereogenicity of its carbon atoms. These properties make the pyrrolidine scaffold a versatile cornerstone for exploring pharmacophore space and designing novel bioactive molecules with target selectivity . Researchers utilize pyrrolidine-based compounds like this aniline derivative in the synthesis of potential therapeutic agents for a wide range of diseases. The pyrrolidine ring contributes to enhanced solubility and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates . Its ability to adopt specific envelope conformations (endo or exo) allows for fine-tuning the spatial orientation of substituents, which is critical for binding to enantioselective protein targets and can lead to differentiated biological profiles . This compound serves as a key intermediate for researchers developing new treatments in areas such as infectious diseases, central nervous system disorders, and metabolic conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXXVSPVTXFRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry:

In chemistry, 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology:

In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine:

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various applications in material science and engineering .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Amines

The compound’s pyrrolidine and methyl substituents differentiate it from other aniline derivatives:

  • 4-Aminobenzamidine dihydrochloride: A substrate analogue with a benzamidine group, used in enzyme inhibition studies. Unlike 3-methyl-4-(pyrrolidin-1-yl)aniline, it lacks a cyclic amine substituent, reducing its steric bulk and altering binding affinity in biological systems .
  • o-Phenylenediamine dihydrochloride (CAS: 615-28-1) : A diamine derivative with two amine groups on adjacent carbons. Its dihydrochloride salt shares solubility characteristics but exhibits higher reactivity due to the presence of two nucleophilic amine groups .
Table 1: Physicochemical Properties of Selected Compounds
Compound Name CAS Number Molecular Weight Key Substituents Solubility (Polar Solvents)
3-Methyl-4-(pyrrolidin-1-yl)aniline HCl 1401665-64-2 ~319.40 (est.) Methyl, pyrrolidine High (HCl salt)
o-Phenylenediamine dihydrochloride 615-28-1 181.06 Two adjacent amines High
4-Aminobenzamidine dihydrochloride N/A ~217.10 (est.) Benzamidine Moderate

Salt Forms and Stability

Dihydrochloride salts generally improve aqueous solubility compared to free bases. For example:

  • 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride : Likely more stable in acidic conditions than its free base form, similar to strychnine hydrochloride (CAS: 455), which is stabilized against oxidation by its salt form .
  • 3-Chloroaniline derivatives : Neutral analogs like those used in pyrrolo-pyridine synthesis (e.g., compound 19 in ) lack salt forms, limiting their solubility in aqueous reaction systems .

Key Research Findings and Limitations

  • Synthesis Challenges : The discontinued status of the hydrochloride variant (CAS: 1401665-64-2) implies synthetic or stability issues, contrasting with more stable analogs like o-phenylenediamine dihydrochloride .
  • Lack of Direct Data : While analogs provide indirect insights, specific pharmacological or kinetic data for this compound are absent in the provided evidence, highlighting a research gap.

Biological Activity

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, which combines a pyrrolidine ring with an aniline moiety, suggests diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

  • Molecular Formula : C11_{11}H15_{15}Cl2_2N\
  • Molecular Weight : Approximately 239.16 g/mol

Synthesis Methods

The synthesis of this compound can involve several methods, including:

  • N-Alkylation : Reaction of 4-(pyrrolidin-1-yl)aniline with methyl halides.
  • Reduction Reactions : Utilizing reducing agents like lithium aluminum hydride to yield the desired amine derivatives.
  • Electrophilic Substitution : Substituting groups on the aromatic ring to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.004
Pseudomonas aeruginosa0.015

These values suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. Preliminary findings indicate that it may inhibit cancer cell proliferation through various mechanisms, including modulation of enzyme activity involved in cell signaling pathways.

IC50 Values in Cancer Cell Lines

Cancer Cell LineIC50 (µM)
Pancreatic Ductal Adenocarcinoma (PDAC)9.28
Hepatocellular Carcinoma12.5

These results highlight its potential as a lead compound for developing new cancer therapies .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows it to bind effectively to various receptors, potentially altering cellular responses.

Research is ongoing to elucidate the precise pathways involved in its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insight into the potential applications of this compound.

  • Study on Pyrrolidine Derivatives : A study examined various pyrrolidine derivatives for their antibacterial and antifungal properties, revealing that modifications to the pyrrolidine ring significantly influenced bioactivity .
  • Anticancer Screening : Another study focused on evaluating the antiproliferative effects of related compounds, finding promising results for derivatives similar to this compound against multiple cancer cell lines .

Q & A

Q. What is the standard synthetic route for 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, and what critical reaction parameters must be controlled?

The synthesis typically involves nucleophilic aromatic substitution between 3-methyl-4-chloronitrobenzene and pyrrolidine under basic conditions (e.g., potassium carbonate in DMF), followed by nitro-group reduction using hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). The free base is then converted to the dihydrochloride salt via HCl treatment. Key parameters include:

  • Temperature control during substitution (80–100°C) to avoid side reactions.
  • Stoichiometric excess of pyrrolidine (1.5–2 eq) to ensure complete substitution.
  • pH adjustment during salt formation to prevent decomposition .

Q. How can researchers verify the purity of this compound, and which analytical methods are most reliable?

Purity assessment requires a combination of:

  • HPLC/UV-Vis (C18 column, acetonitrile/water mobile phase) to detect organic impurities.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton shifts at δ 6.5–7.2 ppm, pyrrolidine protons at δ 2.5–3.0 ppm).
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry.
  • TLC (silica gel, ethyl acetate/hexane) for rapid screening .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing kinase inhibitors (e.g., p38 MAPK inhibitors) due to its amine group’s ability to form hydrogen bonds with ATP-binding pockets. It is also used in:

  • Fragment-based drug design for optimizing solubility and bioavailability.
  • Protease inhibitor development via structural modifications of the pyrrolidine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies often arise from variations in crystallinity , hygroscopicity , or polymorph formation . To address this:

  • Conduct solubility studies under controlled humidity (e.g., using a glovebox) and temperature.
  • Characterize solid-state forms via X-ray crystallography (SHELX refinement ) or DSC/TGA to identify hydrates or polymorphs.
  • Validate results using standardized solvent systems (e.g., USP buffers) .

Q. What experimental strategies mitigate instability of the free base during storage?

The free base is prone to oxidation and hygroscopicity. Mitigation approaches include:

  • Salt formation (dihydrochloride) to enhance stability.
  • Storage under inert atmosphere (argon) at –20°C in amber vials.
  • Addition of antioxidants (e.g., BHT) in stock solutions .

Q. How does the pyrrolidine substituent influence the compound’s reactivity in cross-coupling reactions?

The pyrrolidine group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution (e.g., bromination). However, steric hindrance from the pyrrolidine ring may reduce yields in Suzuki-Miyaura couplings . Optimize using:

  • Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) for C–N bond formation.
  • Microwave-assisted synthesis to enhance reaction rates .

Q. What computational methods are recommended to predict the compound’s binding affinity in kinase targets?

Use molecular docking (AutoDock Vina) with crystal structures of kinase domains (e.g., PDB: 1A9U). Validate via:

  • MD simulations (GROMACS) to assess binding stability.
  • QSAR models incorporating Hammett constants for substituent effects .

Methodological Notes

  • Crystallography : For resolving structural ambiguities, SHELXL (via Olex2) is recommended for refining hydrogen-bonding networks .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life under lab conditions .

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